molecular formula C9H9N3O2 B6603807 methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1616933-64-2

methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B6603807
CAS RN: 1616933-64-2
M. Wt: 191.19 g/mol
InChI Key: ASQMORYWZBSDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (MMPPC) is an organic compound belonging to the class of pyrazolopyrimidines. It is a white crystalline solid with a molecular weight of 221.27 g/mol and a melting point of 116-118°C. MMPPC has several applications in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions.

Scientific Research Applications

Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions. Additionally, it is used in the study of biochemical and physiological effects of various compounds.

Mechanism of Action

Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate acts as a catalyst in organic reactions by facilitating the formation of intermediates which can then react with other compounds. It also acts as a proton donor, donating a proton to the desired reaction partner. This enables the reaction to proceed faster and more efficiently.
Biochemical and Physiological Effects
methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have cytotoxic effects on certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. Additionally, it is non-toxic and can be safely handled in the laboratory. However, it is important to note that methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a highly reactive compound and should be handled with care.

Future Directions

There are several potential future directions for research involving methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. These include further exploration of its biochemical and physiological effects, its potential applications in the pharmaceutical industry, and its use as a catalyst in organic synthesis. Additionally, further research could be conducted to explore its potential use in the production of agrochemicals and dyes. Finally, further research could be conducted to explore the potential use of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in the development of new drugs and therapies.

Synthesis Methods

Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is synthesized through a multi-step process involving the reaction of 2-methylpyrazole with pyrimidine-6-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol at a temperature of 70-80°C. The product is then purified by recrystallization.

properties

IUPAC Name

methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMORYWZBSDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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